Product packaging for 2-(4-Hydroxymethyl-phenoxy)-propionic acid(Cat. No.:CAS No. 77391-08-3)

2-(4-Hydroxymethyl-phenoxy)-propionic acid

Cat. No.: B1297019
CAS No.: 77391-08-3
M. Wt: 196.2 g/mol
InChI Key: JAGQEBFPJYEGCS-UHFFFAOYSA-N
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Description

2-(4-Hydroxymethyl-phenoxy)-propionic acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(Hydroxymethyl)phenoxy]propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1297019 2-(4-Hydroxymethyl-phenoxy)-propionic acid CAS No. 77391-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGQEBFPJYEGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326110
Record name 2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77391-08-3
Record name NSC523988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Research Context of 2 4 Hydroxymethyl Phenoxy Propionic Acid

Placement within Aryloxypropionic Acid Chemical Classifications

2-(4-Hydroxymethyl-phenoxy)-propionic acid belongs to the aryloxypropionic acid chemical class. This classification is determined by its core structure, which features a propionic acid moiety linked to an aromatic ring (a phenoxy group) via an ether bond. A key distinguishing feature of this particular molecule is the presence of a hydroxymethyl (-CH₂OH) group attached to the fourth position (para-position) of the phenyl ring.

Aryloxypropionic acids are a significant class of compounds, many of which exhibit biological activity. They are structurally related to arylpropionic acids, a class known for its anti-inflammatory drugs. The addition of the ether oxygen defines the aryloxypropionic subclass.

Significance as a Synthetic Scaffold in Advanced Chemical Research

While specific examples of this compound being used as a synthetic scaffold in advanced chemical research are not extensively detailed in available literature, its structure suggests potential utility. The presence of three distinct functional groups—the carboxylic acid, the ether linkage, and the primary alcohol (hydroxymethyl group)—provides multiple reactive sites for chemical modification. This would theoretically allow it to serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid and alcohol groups, in particular, offer handles for esterification and other derivatization reactions.

Isomeric and Stereochemical Considerations in Research Paradigms

A critical aspect of the molecular structure of this compound is the presence of a chiral center at the second carbon of the propionic acid chain. This chirality means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-Hydroxymethyl-phenoxy)-propionic acid and (S)-2-(4-Hydroxymethyl-phenoxy)-propionic acid.

Below is a table of the basic properties of this compound. nih.gov

PropertyValue
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
IUPAC Name2-[4-(hydroxymethyl)phenoxy]propanoic acid
CAS Number86554-36-7
PubChem CID351924

Synthetic Methodologies for 2 4 Hydroxymethyl Phenoxy Propionic Acid and Its Derivatives

Direct Synthetic Routes to 2-(4-Hydroxymethyl-phenoxy)-propionic acid

Direct synthesis often involves the transformation of a closely related precursor where the core structure of this compound is already established. One such method is the hydrolysis of an esterified precursor. For instance, 2-(4-acetoxyphenoxy)propanoic acid can be hydrolyzed to yield the target compound. This reaction is typically performed by refluxing in ethanol with a catalytic amount of concentrated hydrochloric acid prepchem.com. The process involves the cleavage of the acetyl group from the phenolic oxygen, yielding the free hydroxymethyl functionality, followed by the hydrolysis of the propionic ester to the carboxylic acid.

Another direct approach involves the hydrolysis of the corresponding ester, such as methyl 2-(4-hydroxyphenoxy)propanoate. This transformation can be achieved under basic conditions, for example, by using sodium hydroxide in an aqueous solution, to yield the sodium salt of the acid, which is then acidified to produce the final product chemicalbook.com.

Precursor Synthesis and Functional Group Interconversions Leading to the Compound

More complex synthetic routes build the molecule from simpler precursors, relying on a sequence of reactions and functional group interconversions. A common strategy begins with precursors like 4-hydroxyacetophenone or hydroquinone.

Starting from 4-hydroxyacetophenone, the synthesis proceeds in two main steps:

Etherification : The potassium salt of 4-hydroxyacetophenone is reacted with methyl 2-bromopropanoate in dimethylformamide (DMF). This Williamson ether synthesis forms methyl 2-(4-acetylphenoxy)propanoate prepchem.com.

Hydrolysis and Reduction : The resulting ester is then hydrolyzed under basic conditions (e.g., NaOH) to 2-(4-acetylphenoxy)propanoic acid. The acetyl group can then be reduced to the hydroxymethyl group using a suitable reducing agent like sodium borohydride to yield the final product.

A route starting from hydroquinone involves several functional group interconversions to prevent side reactions, such as the formation of di-ethers google.com.

Monoprotection of Hydroquinone : One of the hydroxyl groups of hydroquinone is protected, for example, as a benzyl ether, to form mono-benzyl ether of hydroquinone.

Ether Synthesis : The protected hydroquinone is then reacted with an ethyl 2-halopropionate, such as ethyl 2-bromopropionate, in the presence of a base like sodium hydroxide to form ethyl 2-(4-(benzyloxy)phenoxy)propanoate google.com.

Deprotection : The benzyl protecting group is removed. A method for this involves using boron trifluoride-etherate and sodium iodide google.com.

Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification google.com.

The table below summarizes a synthetic route starting from hydroquinone.

StepReactantsReagents/SolventsProduct
1Hydroquinone, Benzyl ChlorideNaOHMono-benzyl ether of hydroquinone
2Mono-benzyl ether of hydroquinone, Ethyl 2-bromopropionateNaOH, EthanolEthyl 2-(4-(benzyloxy)phenoxy)propanoate
3Ethyl 2-(4-(benzyloxy)phenoxy)propanoateBoron trifluoride-etherate, NaIEthyl 2-(4-hydroxyphenoxy)propanoate
4Ethyl 2-(4-hydroxyphenoxy)propanoateNaOH (aq), then HCl (aq)2-(4-Hydroxyphenoxy)-propionic acid*

*Note: The patent describes the synthesis of 2-(4-hydroxyphenoxy)propionic acid. To obtain the target compound this compound, a precursor like 4-hydroxybenzyl alcohol would be used instead of hydroquinone. The principles of protection and etherification remain analogous.

Stereoselective Synthesis Approaches to Chiral Forms of the Compound

The propionic acid moiety of the target compound contains a chiral center, leading to the existence of (R) and (S) enantiomers. Stereoselective synthesis is crucial as different enantiomers can exhibit distinct biological activities. Both biological and chemical methods are employed to produce enantiomerically pure forms.

Biotransformation: A notable method for producing (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a closely related compound, is through microbial hydroxylation. The fungus Beauveria bassiana can hydroxylate the substrate (R)-2-phenoxypropionic acid at the C-4 position of the phenyl ring researchgate.netnih.gov. This biotransformation is highly specific and provides a green chemistry approach to obtaining the R-enantiomer. The production can be enhanced by optimizing culture conditions and supplementing with hydrogen peroxide, which is thought to be required by a peroxidase enzyme responsible for the hydroxylation nih.gov.

Chemical Synthesis: Chemical routes to chiral forms often start from a chiral precursor. An effective method for synthesizing (R)-2-phenoxypropionic acid, a precursor to the hydroxylated target, begins with L-alanine researchgate.net.

L-alanine undergoes diazotization and chlorination to produce S-2-chloropropionic acid.

This chiral intermediate is then reacted with phenol (B47542) via an etherification reaction to yield (R)-2-phenoxypropionic acid, with inversion of stereochemistry researchgate.net.

Another advanced chemical approach is the kinetic resolution of a racemic mixture of 2-aryloxypropanoic acids. This method uses enantioselective esterification, where one enantiomer reacts faster than the other. The process can employ an activating agent like pivalic anhydride, an achiral alcohol, and a chiral acyl-transfer catalyst such as (+)-benzotetramisole ((+)-BTM) to separate the racemic mixture into an optically active acid and its corresponding ester clockss.orgelsevierpure.com.

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives, most commonly esters and amides.

Esterification: Esterification is a common derivatization. A multi-stage catalytic process can be used to prepare esters, such as methyl 2-(4-hydroxyphenoxy)-propionate, in high purity. This involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol) in the presence of a distillable acid catalyst like hydrochloric acid or hydrogen chloride google.com. The reaction is typically conducted at temperatures between 20°C and 150°C google.comgoogle.com. A similar procedure, refluxing with methanol and a catalytic amount of concentrated sulfuric acid, is also effective for related phenoxypropionic acids semanticscholar.org.

Amide Formation: Amide derivatives can be synthesized using coupling reagents. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are frequently used to couple carboxylic acids with amines in aqueous solutions thermofisher.com. The efficiency of this reaction can be improved by the addition of N-hydroxysulfosuccinimide. This method allows for the formation of a stable amide bond between the carboxylic acid moiety and a primary or secondary amine. For analytical purposes, derivatization with reagents like 4-bromo-N-methylbenzylamine (4-BNMA) in the presence of EDAC can be used to create derivatives suitable for LC-MS analysis nih.gov.

The table below outlines common derivatization reactions for the carboxylic acid group.

DerivativeReagentsGeneral Conditions
EsterAlcohol (e.g., Methanol), Acid Catalyst (e.g., HCl, H₂SO₄)Reflux or heating
AmideAmine (R-NH₂), Coupling Agent (e.g., EDAC)Aqueous or organic solvent, Room temperature
Acyl HalideThionyl Chloride (SOCl₂) or Oxalyl ChlorideAnhydrous conditions

Derivatization Strategies for the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can be derivatized through oxidation, etherification, or esterification.

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (formyl group) or further to a carboxylic acid. A common method for the selective oxidation of primary benzylic alcohols to aldehydes involves using 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) google.com. This reaction is highly efficient for converting compounds like 2-[4-(hydroxymethyl)phenyl]propionic acid to 2-(4-formylphenyl)propionic acid with high yield and purity google.com. Other methods for oxidizing benzylic alcohols include using reagents like Dess-Martin periodinane or Swern oxidation, which are known for their mild conditions and high selectivity for aldehyde formation wikipedia.org.

Etherification: The hydroxymethyl group can be converted to an ether. This can be achieved by reacting the compound with an alkyl halide in the presence of a base (a variation of the Williamson ether synthesis). Selective etherification of the benzylic alcohol over the potentially more acidic phenolic hydroxyl (if present) can be challenging but is possible under controlled conditions. For p-hydroxybenzyl alcohol, heating with an etherifying alcohol can lead to the formation of the corresponding p-alkoxymethylphenol acs.org.

Esterification: Esterification of the hydroxymethyl group can be accomplished by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The reaction is often catalyzed by an acid or promoted by a coupling agent. For instance, derivatives of 4-hydroxybenzyl alcohol have been synthesized by reacting it with various carboxylic acids in the presence of EDCI as a coupling agent and DMAP as a catalyst rsc.org.

Catalytic Approaches in the Synthesis of the Compound and its Analogs

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives.

Williamson Ether Synthesis: The core ether linkage in the molecule is typically formed via the Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide masterorganicchemistry.comwikipedia.org. This reaction is base-catalyzed, with common bases including sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) used to deprotonate the phenol precursor. While traditionally not requiring a metal catalyst, phase-transfer catalysts can be employed to improve reaction rates and yields, especially in biphasic systems.

Acid Catalysis in Esterification: As detailed in section 2.4, the esterification of the carboxylic acid moiety is commonly catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid google.comsemanticscholar.org. These catalysts protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Oxidation Catalysis: The selective oxidation of the hydroxymethyl group to an aldehyde is efficiently achieved using catalytic amounts of TEMPO. The catalytic cycle involves the oxidation of the alcohol by the N-oxoammonium ion form of TEMPO, which is then regenerated by a stoichiometric co-oxidant like NaOCl google.com. Other catalytic systems for alcohol oxidation include those based on copper complexes combined with TEMPO or related radicals, using air as the terminal oxidant organic-chemistry.org.

Chiral Catalysis: In stereoselective synthesis, chiral catalysts are essential. The kinetic resolution of racemic 2-aryloxypropanoic acids is achieved through the use of a chiral acyl-transfer catalyst, (+)-benzotetramisole ((+)-BTM), which selectively promotes the esterification of one enantiomer over the other clockss.orgelsevierpure.com.

Chemical Transformations and Mechanistic Insights into 2 4 Hydroxymethyl Phenoxy Propionic Acid

Oxidative Transformations of the Hydroxymethyl Functionality

The primary alcohol of the hydroxymethyl group is susceptible to oxidation, which can be controlled to yield either the corresponding aldehyde or the carboxylic acid, depending on the reagents and reaction conditions employed.

The selective oxidation of the primary alcohol to an aldehyde, yielding 2-(4-Formylphenoxy)propanoic acid, can be achieved using mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. cymitquimica.com A premier method for this transformation involves the use of catalytic systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). organic-chemistry.org

TEMPO-mediated oxidations, often using sodium hypochlorite (B82951) (NaClO) as the stoichiometric oxidant, are highly efficient for converting primary benzylic alcohols to aldehydes under mild conditions. organic-chemistry.orggoogle.com The reaction is typically performed in a biphasic system or in an organic solvent at controlled temperatures. google.com The high selectivity of the TEMPO catalyst system minimizes side reactions and avoids oxidation of the ether linkage or the propionic acid moiety. nih.govrsc.org

Catalyst SystemStoichiometric OxidantTypical SolventTemperature (°C)Key Features
TEMPO / NaBrSodium Hypochlorite (NaOCl)Dichloromethane / Water0 - 15High selectivity for primary alcohols.
TEMPO / Co(OAc)₂Sodium Hypochlorite (NaOCl)Dichloromethane20 - 25Efficient for benzylic oxidations. organic-chemistry.org
Cu(I)-Zeolite / TEMPOAir (O₂)Ethanol60Green protocol using air as the oxidant. rsc.org
TEMPO / Trichloroisocyanuric acidTrichloroisocyanuric acidDichloromethane20 - 25Rapid, non-aqueous conditions. organic-chemistry.org

This interactive table summarizes common catalytic systems applicable for the selective oxidation of the hydroxymethyl group to a formyl group.

For the exhaustive oxidation of the hydroxymethyl group to a carboxylic acid, resulting in 2-(4-Carboxyphenoxy)propanoic acid, more potent oxidizing agents or more forcing reaction conditions are necessary. Reagents commonly employed for converting primary benzylic alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or nitric acid.

These stronger conditions, however, require careful control to avoid potential side reactions, such as the cleavage of the ether bond or degradation of the aromatic ring. The choice of oxidant and reaction parameters is crucial for achieving a high yield of the desired dicarboxylic acid derivative.

Esterification and Amidation Reactions of the Propionic Acid Moiety

The carboxylic acid functionality of the propionic acid moiety is a prime site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester is most commonly achieved via the Fischer esterification reaction. athabascau.ca This acid-catalyzed equilibrium reaction involves heating the parent acid in an excess of a chosen alcohol (e.g., methanol, ethanol, propanol). masterorganicchemistry.combyjus.com The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential. athabascau.caorganic-chemistry.org To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, often by azeotropic distillation. athabascau.caorganic-chemistry.org This method has been successfully applied to the closely related 2-(4-hydroxyphenoxy)-propionic acid, indicating its applicability to the target molecule. google.comgoogle.com

Amidation: The formation of amides from the propionic acid group requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. Standard laboratory methods involve the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary or secondary amine to form the corresponding amide. This process is a cornerstone of peptide synthesis and is broadly applicable to carboxylic acids. mdpi.comresearchgate.net

Ether Cleavage and Phenolic Rearrangement Studies

The aryl alkyl ether bond in 2-(4-Hydroxymethyl-phenoxy)-propionic acid is chemically robust but can be cleaved under stringent conditions, typically involving strong acids. libretexts.orglibretexts.org Treatment with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures is the most common method for ether cleavage. transformationtutoring.comyoutube.com

For aryl alkyl ethers, the cleavage mechanism consistently proceeds via nucleophilic attack of the halide ion on the alkyl carbon, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. libretexts.orgucalgary.ca Consequently, the cleavage of this compound is expected to break the bond between the propionic acid's alpha-carbon and the ether oxygen. This would yield two primary products: a phenol (B47542) derivative (4-hydroxymethylhydroquinone) and the corresponding 2-halopropionic acid (e.g., 2-bromopropionic acid). Studies involving phenolic rearrangements, such as the Fries or Claisen rearrangements, are not prominently described for this compound, as such reactions require different functional groups or precursors.

Reaction Mechanism Studies of Key Transformations

Mechanism of TEMPO-Mediated Oxidation: The catalytic cycle of TEMPO-mediated oxidation of the hydroxymethyl group involves several key steps. The primary oxidant (e.g., from NaOCl) oxidizes TEMPO (a stable radical) to the highly reactive N-oxoammonium ion (TEMPO⁺), which is the true oxidizing agent. nih.govresearchgate.net

Oxidation of TEMPO: The catalytic cycle begins with the oxidation of TEMPO to the N-oxoammonium cation.

Alcohol Oxidation: The alcohol coordinates with the N-oxoammonium ion. In the presence of a base, the alcohol is deprotonated, and a subsequent E2-like elimination or a concerted hydride transfer occurs.

Product Formation: This step forms the aldehyde, a proton, and the reduced hydroxylamine (B1172632) form of the catalyst.

Catalyst Regeneration: The primary oxidant re-oxidizes the hydroxylamine back to the N-oxoammonium ion, completing the catalytic cycle.

Mechanism of Fischer Esterification: The Fischer esterification is a multi-step, reversible acid-catalyzed process. masterorganicchemistry.comorganic-chemistry.org

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. byjus.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. byjus.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst. byjus.com

Mechanism of Acidic Ether Cleavage: The cleavage of the aryl alkyl ether bond with HBr or HI follows a nucleophilic substitution pathway. libretexts.orgucalgary.ca

Protonation: The strong acid (HX) protonates the ether oxygen, creating a good leaving group (the phenolic portion). youtube.comucalgary.ca

Nucleophilic Substitution: The halide anion (X⁻), a good nucleophile, attacks the electrophilic α-carbon of the propionic acid moiety. ucalgary.ca Because the other side of the ether is an aromatic ring, the reaction proceeds via an Sₙ2 mechanism at the alkyl carbon, as Sₙ1 (formation of a primary/secondary carbocation) is unfavorable and nucleophilic attack on an sp² carbon is disfavored. libretexts.orglibretexts.org

Product Formation: The carbon-oxygen bond is cleaved, resulting in the formation of 2-halopropionic acid and the corresponding phenol.

Role of 2 4 Hydroxymethyl Phenoxy Propionic Acid in Medicinal Chemistry and Advanced Materials Research

Utilization as a Building Block in Complex Molecule Synthesis

The structure of 2-(4-Hydroxymethyl-phenoxy)-propionic acid, containing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group, positions it as an ideal building block in organic synthesis. These two functional groups can be selectively reacted to construct larger, more complex molecular architectures. This dual reactivity is a key feature for its use as an intermediate in multi-step synthetic pathways.

While extensive research on this specific molecule is not widely detailed, the utility of the closely related phenoxypropionic acid scaffold is well-established. For instance, the analogous compound 2-(4-hydroxyphenoxy)propionic acid is a crucial intermediate in the industrial synthesis of aryloxyphenoxypropionic acid herbicides. nih.govgoogle.comchemicalbook.com Furthermore, research into metabolites of the anti-hyperlipidemic drug fenofibrate (B1672516) has led to the synthesis of structurally similar compounds, such as 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, demonstrating the relevance of this molecular framework in the development of bioactive compounds. researchgate.netnih.gov The synthesis of such complex molecules often relies on the strategic use of versatile intermediates whose functional groups can be manipulated to build the final product.

Table 1: Functional Groups and Potential Synthetic Transformations

Functional GroupTypePotential Reactions
-COOHCarboxylic AcidEsterification, Amide bond formation, Reduction to alcohol
-CH₂OHPrimary AlcoholEsterification, Ether formation, Oxidation to aldehyde/acid

Application in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used to rapidly generate large libraries of diverse molecules for high-throughput screening in drug discovery and materials science. openaccessjournals.com Molecules that possess multiple points for chemical modification are highly valued as scaffolds in the construction of these libraries. combichemistry.com

This compound is an excellent candidate for such applications. Its two distinct functional groups—the carboxylic acid and the hydroxyl group—serve as anchor points for diversification. A wide array of chemical moieties can be introduced at these sites, leading to a vast library of related but structurally distinct compounds.

At the Carboxylic Acid: Reaction with a diverse set of alcohols or amines can generate a library of esters or amides.

At the Hydroxyl Group: Reaction with various carboxylic acids or acyl chlorides can produce a corresponding ester library.

This bi-directional synthetic strategy allows for the systematic exploration of chemical space around the core phenoxypropionic acid scaffold, accelerating the discovery of new molecules with desired biological or material properties. openaccessjournals.com

Development of Ligands for Coordination Complexes with Research Significance

The formation of coordination complexes with metal ions is a cornerstone of inorganic chemistry and has applications ranging from catalysis to medicine. The functional groups on this compound make it a potential ligand for forming such complexes. The carboxylate group (after deprotonation) can act as a strong coordinating agent for metal ions, while the hydroxyl group can also participate in binding, potentially allowing the molecule to act as a bidentate ligand, forming a stable chelate ring with a metal center.

Research on structurally related molecules confirms the viability of this approach. For example, derivatives of hydroxyphenyl)propionic acid have been successfully used to synthesize coordination compounds with metals like cobalt(II) and copper(II). researchgate.netscirp.org Similarly, 2,2-bis(hydroxymethyl)propionic acid is another compound whose carboxylate and hydroxyl groups are known to form a variety of coordination polymers and complexes with copper and other metals. mdpi.com These studies underscore the potential of this compound to serve as a versatile ligand for creating novel metal-organic materials with unique structural and functional properties.

Precursor for Bioactive Molecules (e.g., Ibuprofen-related scaffolds)

The propanoic acid moiety is a key structural feature in a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen (B1674241) being a prominent example. nih.gov Ibuprofen's chemical structure is 2-(4-isobutylphenyl)propanoic acid. nih.gov It is important to note that while both ibuprofen and this compound are derivatives of propanoic acid, they belong to different structural classes; ibuprofen is a phenylpropionic acid, whereas the subject compound is a phenoxypropionic acid.

Despite this structural difference, the phenoxypropionic acid scaffold itself is the basis for other important classes of bioactive molecules. ontosight.ai A notable example is the fibrate class of drugs used to manage high blood cholesterol and triglycerides. Fenofibrate, for instance, is metabolized into fenofibric acid, which contains a phenoxy-isobutyric acid structure. The synthesis of fenofibrate metabolites has been a subject of research, highlighting the pharmaceutical relevance of this type of chemical scaffold. researchgate.netnih.gov Therefore, this compound serves as a relevant precursor for creating novel bioactive molecules within the broader family of phenoxyalkanoic acids, which have established therapeutic applications. ffhdj.comcardiff.ac.uk

Integration into Polymer and Dendrimer Architectures

The bifunctional nature of this compound makes it a classic "AB-type" monomer for polymerization. The "A" functional group (hydroxyl) can react with the "B" functional group (carboxylic acid) of another monomer in a step-growth polymerization. This process, known as polycondensation, can be used to synthesize linear polyesters, where the monomers are linked by ester bonds. The resulting polymers would feature the phenoxypropionic acid unit in the repeating backbone, potentially imparting specific properties such as thermal stability or biodegradability.

For the synthesis of highly branched polymers or dendrimers, monomers of the type ABₓ (where x ≥ 2) are typically required. mdpi.com A widely used monomer for this purpose is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which is an AB₂ monomer containing one carboxylic acid and two hydroxyl groups. mdpi.comresearchgate.netresearchgate.net While this compound is an AB-type monomer and thus more suited for linear polymer synthesis, it could be integrated into more complex architectures. For example, it could be used as a surface modification agent to functionalize the periphery of a pre-existing dendrimer or as a chain-capping agent to control molecular weight in a polymerization process.

Computational Chemistry and Structure Activity Relationship Sar Research with 2 4 Hydroxymethyl Phenoxy Propionic Acid Scaffolds

Quantum Chemical Calculations and Molecular Docking Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure of 2-(4-Hydroxymethyl-phenoxy)-propionic acid. These calculations can elucidate key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. This information is crucial for predicting the molecule's reactivity and its ability to participate in various intermolecular interactions. For instance, DFT calculations can help identify the most likely sites for electrophilic or nucleophilic attack, providing a theoretical basis for its metabolic pathways or degradation mechanisms.

Molecular docking simulations are employed to predict the binding orientation and affinity of this compound and its analogs within the active site of a biological target, such as an enzyme or receptor. These simulations are critical in SAR studies, as they provide a structural hypothesis for the observed biological activities. For example, in the context of developing novel herbicides, docking studies could be used to model the interaction of phenoxypropionic acid derivatives with enzymes like acetyl-CoA carboxylase (ACCase). mdpi.com The results of such studies can guide the synthesis of new derivatives with improved binding and, consequently, higher herbicidal activity. The docking process involves placing the ligand (the small molecule) into the binding site of the protein and scoring the different poses based on a force field that approximates the binding free energy. The interactions observed, such as hydrogen bonds and hydrophobic contacts, are key to understanding the binding mode.

Table 1: Example of Molecular Docking Results for a Phenoxypropionic Acid Derivative with a Target Enzyme

ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsGLU-297, ARG-124
Hydrophobic InteractionsLEU-345, VAL-178, ILE-301
Key Interacting ResiduesSER-296, LYS-128

Note: This table is illustrative and represents typical data obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Phenoxypropionic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For phenoxypropionic acids, which are known for their herbicidal properties, QSAR models are invaluable for predicting the activity of unsynthesized derivatives. mdpi.com

These models are built using a dataset of compounds with known activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model should not only have good statistical quality for the training set but also predictive power for an external test set of compounds. The insights gained from the descriptors that are found to be important in the model can guide the design of new molecules with desired activities. For example, a QSAR study on herbicidal phenoxypropionic acids might reveal that increased hydrophobicity and the presence of an electron-withdrawing group at a specific position on the phenyl ring are correlated with higher activity.

Table 2: Example of Descriptors Used in a QSAR Model for Herbicidal Phenoxypropionic Acids

DescriptorTypeCorrelation with Activity
LogP (Octanol-Water Partition Coefficient)1DPositive
Molecular Weight1DNegative
Dipole Moment3DPositive
HOMO EnergyQuantum ChemicalNegative

Note: This table is illustrative and represents typical descriptors and their general correlation with activity in a hypothetical QSAR model.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This can be achieved through systematic or stochastic search methods. The results of a conformational analysis are crucial for understanding which shapes the molecule is likely to adopt in different environments and which of these conformers is the "bioactive" one that binds to the target.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. nih.gov In an MD simulation, the movements of atoms in a molecule are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of the flexibility and dynamics of the molecule in a simulated environment, such as in a solvent or bound to a protein. MD simulations can reveal how the molecule changes its shape, the stability of different conformations, and the transitions between them. For this compound, MD simulations could be used to study its behavior in an aqueous solution, providing insights into its solvation and the intramolecular hydrogen bonding patterns that influence its conformational preferences. When combined with docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time.

Prediction of Reactivity and Stability via Computational Methods

Computational methods are powerful tools for predicting the chemical reactivity and stability of molecules like this compound. Quantum chemical calculations, as mentioned earlier, can provide fundamental reactivity indices based on the electronic structure. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap can be an indicator of the molecule's chemical stability.

Furthermore, computational methods can be used to model reaction pathways and calculate activation energies for potential degradation reactions. purdue.edu This is particularly important for assessing the environmental fate of agrochemicals or the metabolic stability of drug candidates. For this compound, theoretical calculations could be used to predict its susceptibility to oxidation, hydrolysis, or photolysis. By simulating these degradation pathways, it is possible to identify the most likely degradation products and to estimate the persistence of the compound in the environment. These predictions are valuable for designing molecules with a desired balance of activity and biodegradability.

Biochemical and Metabolic Pathway Investigations Involving 2 4 Hydroxymethyl Phenoxy Propionic Acid

Exploration of Metabolic Transformation Pathways (e.g., Oxidation, Conjugation)

The metabolic transformation of xenobiotics like 2-(4-Hydroxymethyl-phenoxy)-propionic acid is anticipated to proceed through well-established Phase I and Phase II metabolic pathways.

Oxidation: A primary metabolic route for aromatic compounds is hydroxylation of the phenyl ring. This oxidative process is a common Phase I reaction catalyzed by cytochrome P450 monooxygenases. For the related compound, 2-phenoxypropionic acid, enzymatic hydroxylation to form 2-(4-hydroxyphenoxy)propionic acid has been demonstrated using fungal peroxygenases. researchgate.netnih.gov This suggests that the aromatic ring of this compound is susceptible to enzymatic attack, potentially leading to the introduction of additional hydroxyl groups.

Another potential site for oxidation is the hydroxymethyl group (-CH₂OH) at the para-position of the phenoxy ring. This primary alcohol group could undergo oxidation to form the corresponding aldehyde and subsequently a carboxylic acid, yielding 2-(4-carboxy-phenoxy)-propionic acid. This type of oxidation is a common metabolic pathway for compounds containing primary alcohol moieties.

Conjugation: Following Phase I oxidative transformations, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion. Potential conjugation pathways for this compound and its metabolites include:

Glucuronidation: The hydroxyl group of the parent compound or any hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: The phenolic hydroxyl group is also a substrate for sulfotransferases, leading to the formation of sulfate (B86663) conjugates.

Amino Acid Conjugation: The carboxylic acid moiety of the propionic acid side chain can be conjugated with amino acids such as glycine (B1666218) or glutamine.

While specific studies on the conjugation of this compound are lacking, these pathways are well-established for other xenobiotics containing similar functional groups.

In Vitro Enzymatic Biotransformation Studies

Direct in vitro enzymatic biotransformation studies on this compound are not extensively reported. However, research on the enzymatic transformation of the closely related compound, 2-phenoxypropionic acid, provides valuable insights into potential enzymatic processes.

Fungal peroxygenases, specifically from Agrocybe aegerita, have been shown to catalyze the H₂O₂-dependent hydroxylation of 2-phenoxypropionic acid to produce 2-(4-hydroxyphenoxy)propionic acid with high regioselectivity. researchgate.net This demonstrates that the phenoxypropionic acid structure is a substrate for oxidative enzymes.

Furthermore, studies on the fungus Beauveria bassiana have demonstrated its capability to hydroxylate (R)-2-phenoxypropionic acid at the C-4 position to produce (R)-2-(4-hydroxyphenoxy)propionic acid. nih.govnih.gov This biotransformation is a key step in the synthesis of certain herbicides. nih.gov The enzyme responsible for this hydroxylation in B. bassiana is suggested to be a type of peroxidase, with its activity being dependent on the presence of H₂O₂. nih.gov

The table below summarizes the findings from these in vitro enzymatic studies on a structurally similar compound.

Enzyme/OrganismSubstrateProductTransformation TypeReference
Agrocybe aegerita peroxygenase2-Phenoxypropionic acid2-(4-Hydroxyphenoxy)propionic acidAromatic Hydroxylation researchgate.net
Beauveria bassiana(R)-2-Phenoxypropionic acid(R)-2-(4-Hydroxyphenoxy)propionic acidAromatic Hydroxylation nih.govnih.gov

These findings suggest that peroxidases and potentially other oxidative enzymes could play a role in the metabolism of this compound.

Hypothesized Interaction with Endogenous Biomolecules and Enzymes

Based on its chemical structure, this compound can be hypothesized to interact with various endogenous biomolecules and enzymes.

The carboxylic acid group of the propionic acid side chain makes the molecule a potential substrate for enzymes involved in fatty acid metabolism and transport. It could potentially compete with endogenous fatty acids for binding to albumin and other transport proteins in the plasma.

The phenoxypropionic acid scaffold is found in a class of herbicides that act by inhibiting plant acetyl-CoA carboxylase (ACCase). wikipedia.org While the isoform of ACCase targeted by these herbicides is specific to plants, the potential for interaction with mammalian ACCase isoforms, albeit likely with much lower affinity, cannot be entirely ruled out without specific studies.

Furthermore, as a xenobiotic, it is expected to be recognized and metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 superfamily in the liver. The aromatic ring and the propionic acid side chain present potential sites for interaction with the active sites of these enzymes.

Role as a Potential Metabolite or Prodrug Precursor in Model Systems

The role of this compound as a metabolite has been identified in the context of pesticide transformation products. nih.gov This suggests that it can be formed in the environment through the degradation of more complex parent pesticides.

In the context of drug design, the phenoxypropionic acid structure can be utilized in prodrug strategies. nih.gov For instance, ester derivatives of phenoxypropionic acids are used as herbicides, which are then metabolized in the target plant to the active parent acid. wikipedia.org This principle could be applied in pharmaceutical development, where an esterified form of this compound could be designed to be hydrolyzed by endogenous esterases to release the active carboxylic acid form. Such a strategy could be employed to improve pharmacokinetic properties like absorption and distribution.

While there are no specific examples of this compound being used as a prodrug precursor in the available literature, its chemical structure is amenable to such modifications. The presence of both a carboxylic acid and a hydroxymethyl group provides two potential sites for esterification to create prodrugs with different release characteristics.

Analytical Methodologies for Research on 2 4 Hydroxymethyl Phenoxy Propionic Acid

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2-(4-Hydroxymethyl-phenoxy)-propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons. Key expected signals include a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), distinct signals for the aromatic protons on the phenoxy ring, a signal for the benzylic protons of the hydroxymethyl group (-CH₂OH), and broad signals for the hydroxyl and carboxylic acid protons which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Expected signals would correspond to the methyl carbon, the methine carbon, the aromatic carbons (with and without oxygen substitution), the benzylic carbon, and the carbonyl carbon of the carboxylic acid.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound (C₁₀H₁₂O₄) is 196.0736 Da.

Electron Ionization (EI-MS): While EI-MS can lead to extensive fragmentation, it can reveal characteristic fragments. Expected fragmentation patterns for related phenoxypropionic acids include cleavage of the ether bond and loss of the carboxylic acid group.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique often coupled with liquid chromatography (LC-MS). It typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. Tandem mass spectrometry (MS/MS) of these parent ions can be used to elicit structurally informative fragment ions.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. nih.gov Key vibrational frequencies are summarized in the table below.

Table 1: Characteristic Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Wavenumber / m/z
¹H NMRMethyl Protons (-CH₃)~1.5 ppm (doublet)
Methine Proton (-CH)~4.7 ppm (quartet)
Aromatic Protons (-C₆H₄-)~6.8-7.2 ppm (multiplets)
Methylene Protons (-CH₂OH)~4.5 ppm (singlet or doublet)
¹³C NMRCarbonyl Carbon (-COOH)~175-180 ppm
Aromatic Carbons~115-160 ppm
Methine Carbon (-CH)~70-75 ppm
Methylene Carbon (-CH₂OH)~60-65 ppm
Methyl Carbon (-CH₃)~18-22 ppm
IR SpectroscopyO-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
O-H Stretch (Alcohol)3200-3600 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹
C-O Stretch (Ether & Alcohol)1050-1250 cm⁻¹
Aromatic C=C Stretch~1500-1600 cm⁻¹
Mass SpectrometryMolecular FormulaC₁₀H₁₂O₄
Exact Mass196.0736 Da
ESI-MS (Negative Ion)[M-H]⁻ at m/z 195.0663

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatography is the primary technique for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for purity determination.

Reversed-Phase (RP-HPLC): This is the standard mode for purity analysis. A C18 or C8 column is typically used with a mobile phase consisting of an aqueous acidic buffer (e.g., water with formic or phosphoric acid) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector, typically in the range of 220-280 nm. This method can separate the main compound from most synthesis-related impurities and degradation products.

Chiral HPLC: Since this compound possesses a chiral center at the C2 position of the propionic acid moiety, it exists as a pair of enantiomers (R and S). Separating these enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for this type of separation. The mobile phase in chiral separations is often a mixture of alkanes (like hexane) and an alcohol (like ethanol or isopropanol), sometimes with an acidic modifier.

Table 2: Example HPLC Conditions for Analysis of this compound and Its Isomers

Parameter Reversed-Phase Method (Purity) Chiral Method (Isomer Separation)
Column Newcrom R1(R,R) ULMO, 5 µm, 25 cm x 4.6 mm registech.com
Mobile Phase Acetonitrile and water with a phosphoric acid modifier sielc.comHexane/Ethanol (97/3) + 0.1% TFA registech.com
Flow Rate Typically 1.0 mL/min1.5 mL/min registech.com
Detection UV at ~228 nmUV at 254 nm registech.com
Purpose Quantify purity and assess for non-chiral impuritiesSeparate and quantify R- and S-enantiomers

Degradation Kinetics and Stability Studies in Research Matrices

Stability studies are crucial to understand the shelf-life and degradation pathways of this compound. These studies typically involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

The primary degradation pathway for compounds of this class, particularly those with ester or ether linkages, is hydrolysis.

Hydrolytic Degradation: The stability is assessed in acidic, neutral, and basic aqueous solutions at various temperatures. The ether linkage in this compound could be susceptible to cleavage under harsh acidic or basic conditions. The degradation rate is monitored over time by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, to determine its susceptibility to oxidation. The phenolic ring and benzylic alcohol are potential sites of oxidation.

Photostability: The compound is exposed to light of specified wavelengths to assess its stability upon light exposure.

The kinetics of degradation are determined by plotting the concentration of the remaining compound against time. This data can be used to determine the reaction order and the degradation rate constant (k), which helps in predicting the compound's stability under different storage conditions.

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling involves the identification and quantification of all potential impurities in a synthetic batch of this compound. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound (degradants).

Process-Related Impurities: These impurities are byproducts or unreacted starting materials from the chemical synthesis.

Di-substituted Byproducts: A common synthesis route involves the reaction of hydroquinone with a propionic acid derivative. If the reaction is not well-controlled, a di-substituted byproduct, where both hydroxyl groups of hydroquinone have reacted, can form. For instance, in the synthesis of the corresponding ester, 1,4-bis(1-carboethoxy)benzene has been identified as a significant impurity. google.com

Unreacted Starting Materials: Residual amounts of starting materials, such as hydroquinone or 2-bromopropionic acid, could be present in the final product.

Positional Isomers: Depending on the synthetic route, isomers where the propionic acid moiety is attached to a different position on a precursor molecule could potentially form.

Degradation-Related Impurities: These are formed during storage or handling and are identified through stability studies. For this compound, potential degradation products could include hydroquinone and 2-hydroxypropionic acid from the cleavage of the ether bond.

Analytical techniques such as HPLC-UV are used for the detection and quantification of these impurities. For structural identification of unknown impurities, techniques like LC-MS/MS and preparative HPLC followed by NMR spectroscopy are employed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure 2-(4-Hydroxymethyl-phenoxy)-propionic acid?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Condensation Reaction : React phenolic compounds (e.g., p-chlorophenol) with chiral 2-halopropionic acid derivatives under basic conditions to form intermediates like R-(+)-2-(4-chlorophenoxy)propionic acid .

Hydrolysis : Catalyze the intermediate with aqueous NaOH or other bases to replace the chloro group with a hydroxymethyl group. Enantiomeric purity (>99%) is achievable using chiral catalysts or enzymatic resolution .

  • Key Considerations : Monitor reaction pH and temperature to avoid racemization. Chiral HPLC or polarimetry should validate enantiopurity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the hydroxymethyl group (δ ~4.5 ppm for -CH2_2OH) and ester/propionic acid backbone .
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 220–260 nm .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in functionalization reactions?

  • Methodological Answer :

  • The hydroxymethyl group (-CH2_2OH) enables etherification or esterification. For example:
  • Ether Formation : React with alkyl halides (e.g., methyl iodide) in DMF with K2_2CO3_3 to form methyl ether derivatives .
  • Oxidation : Use TEMPO/NaClO to convert -CH2_2OH to a carboxylic acid group, altering solubility and bioactivity .
  • Stability Note : The hydroxymethyl group may hydrolyze under strong acidic/basic conditions; monitor via TLC or in-situ IR .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store in amber glass vials at -20°C under inert gas (N2_2 or Ar) to prevent oxidation .
  • Stabilizers : Add antioxidants like BHT (0.1% w/w) or chelating agents (EDTA) to buffer solutions .
  • Degradation Testing : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How can researchers assess the compound’s potential as a bioisostere in drug design?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinity with target proteins (e.g., PPAR-γ) against parent compounds .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) in HepG2 or HEK293 cells .
  • Structural Analogues : Synthesize and compare derivatives with variations in the phenoxy or propionic acid moieties .

Safety and Compliance Questions

Q. What occupational exposure controls are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, Tyvek® suits, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or weighing .
  • Exposure Monitoring : Conduct airborne particle sampling (NIOSH Method 0500) and biological monitoring (urinary metabolites) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Methodological Answer :

  • Variable Identification : Test factors like catalyst type (e.g., NaOH vs. KOH), solvent polarity (DMF vs. THF), and reaction time .
  • Design of Experiments (DoE) : Use a fractional factorial design to optimize parameters (e.g., 80°C, 12 hr, 1.2 eq. base) .
  • Reproducibility : Cross-validate methods in multiple labs using standardized reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.